9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine

Analytical Chemistry Pharmaceutical Quality Control Chiral Separation

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (CAS 76272-41-8) is a bicyclic amine scaffold belonging to the 9-azabicyclo[3.3.1]nonane (granatane) class. Its rigid molecular framework and exocyclic primary amine group make it a critical synthetic intermediate in the preparation of potent 5-HT3 receptor antagonists , most notably the antiemetic drug granisetron.

Molecular Formula C9H18N2
Molecular Weight 154.257
CAS No. 76272-41-8
Cat. No. B2693882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
CAS76272-41-8
Molecular FormulaC9H18N2
Molecular Weight154.257
Structural Identifiers
SMILESCN1C2CCCC1CC(C2)N
InChIInChI=1S/C9H18N2/c1-11-8-3-2-4-9(11)6-7(10)5-8/h7-9H,2-6,10H2,1H3
InChIKeyHTZWHTQVHWHSHN-PSVAKVPMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (CAS 76272-41-8) - Critical Intermediate for Serotonin 5-HT3 Antagonists


9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (CAS 76272-41-8) is a bicyclic amine scaffold belonging to the 9-azabicyclo[3.3.1]nonane (granatane) class . Its rigid molecular framework and exocyclic primary amine group make it a critical synthetic intermediate in the preparation of potent 5-HT3 receptor antagonists , most notably the antiemetic drug granisetron [1]. This compound exists as two configurational isomers—exo (CAS 76272-41-8) and endo (CAS 76272-56-5)—which are not functionally interchangeable in downstream pharmaceutical synthesis [2].

Why Simple Substitution with the Endo-Isomer (CAS 76272-56-5) or Unfunctionalized Granatane Scaffolds Leads to Synthesis Failure


Procurement decisions for this intermediate hinge on stereochemical configuration and the presence of the primary amine functional group. The exo-isomer (CAS 76272-41-8) is a key impurity and the primary building block for active pharmaceutical ingredient (API) synthesis, whereas the endo-isomer (CAS 76272-56-5) is identified as Granisetron Impurity E . Generic substitution with unfunctionalized 9-azabicyclo[3.3.1]nonane scaffolds is not possible, as these lack the requisite 3-amino group for condensation with 1-methylindazole-3-carboxylic acid chloride [1]. Furthermore, comparative structure-activity relationship (SAR) studies demonstrate that the granatane core itself confers lower 5-HT3 antagonist potency relative to the corresponding tropane (8-azabicyclo[3.2.1]octane) scaffold [2], underscoring that the 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine framework is a specific, rather than generic, entry point for this pharmacophore class.

Quantitative Differentiation of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (CAS 76272-41-8) Against Key Comparators


Exo- vs. Endo-Isomer Differentiation: HPLC Resolution and Quantification for Quality Control

The exo-isomer (CAS 76272-41-8) can be reliably resolved from its endo counterpart (CAS 76272-56-5) and quantified in bulk drug substance using a validated HPLC method. This is critical for procurement specifications, as the endo-isomer is a known impurity in granisetron synthesis [1].

Analytical Chemistry Pharmaceutical Quality Control Chiral Separation

Functional Group Necessity: The 3-Amine is Essential for API Coupling

The primary amine at the 3-position is the sole point of conjugation in the industrial synthesis of granisetron. Unfunctionalized 9-azabicyclo[3.3.1]nonane scaffolds lack this reactive handle and cannot be substituted without a complete synthetic redesign [1].

Medicinal Chemistry Synthetic Route Process Chemistry

Scaffold Potency Comparison: Granatane vs. Tropane Core in 5-HT3 Antagonism

The granatane (9-azabicyclo[3.3.1]nonane) scaffold, the core of CAS 76272-41-8, displays lower intrinsic potency as a 5-HT3 antagonist compared to the equivalent tropane (8-azabicyclo[3.2.1]octane) scaffold. This SAR insight is crucial for medicinal chemists optimizing lead compounds [1][2].

Pharmacology Structure-Activity Relationship 5-HT3 Receptor

Contrasting Dopamine Transporter (DAT) Affinity: Granatane vs. Tropane Scaffolds

In contrast to their lower potency at 5-HT3 receptors, 9-azabicyclo[3.3.1]nonane derivatives show a dramatic reduction in binding affinity for the dopamine transporter (DAT) compared to tropane-based analogs like cocaine. This differential selectivity profile is critical for avoiding off-target CNS effects [1].

Neuroscience Dopamine Transporter Cocaine Binding Site

Expanded Chemical Space: α3β4 nAChR Ligands via N-Arylation

The exo-3-amine group of CAS 76272-41-8 serves as a versatile synthetic handle for N-arylation, enabling access to a distinct chemical space of high-affinity α3β4 nicotinic acetylcholine receptor (nAChR) ligands, such as AT-1001 and AT-1012. This is a key differentiator from the endo-isomer and unfunctionalized scaffolds [1][2].

Neuroscience Nicotinic Acetylcholine Receptor Ligand Discovery

Physicochemical Properties: Solubility and Boiling Point for Process Development

Defined physicochemical properties, including calculated solubility and boiling point, are essential for designing purification and reaction conditions. While not a direct biological comparator, these data are critical for procurement and process scale-up .

Process Chemistry Physicochemical Characterization Purification

Validated Application Scenarios for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (CAS 76272-41-8) Based on Comparative Evidence


GMP Synthesis of Granisetron Hydrochloride API

Use CAS 76272-41-8 as the primary starting material for the condensation reaction with 1-methylindazole-3-carboxylic acid chloride. Procurement specifications must include a validated HPLC method (Rs > 4, LOQ 2.5 µg/mL) to ensure the exo-isomer purity and limit endo-isomer (Impurity E) content [1]. Substitution with the endo-isomer or non-aminated granatane will fail to yield the correct API [2].

Development of Selective α3β4 nAChR Ligands and Radioligands

Utilize CAS 76272-41-8 as a key intermediate for the synthesis of high-affinity α3β4 nAChR ligands like AT-1001 (Ki = 2.64 nM) and AT-1012 (Ki = 0.68 nM). These compounds are valuable research tools for studying nicotinic receptor pharmacology and have been advanced to in vivo studies of nicotine self-administration [3]. The exo-configuration of the amine is essential for achieving this high affinity and selectivity [4].

Medicinal Chemistry Optimization of 5-HT3 Antagonists

Employ the granatane core of CAS 76272-41-8 as a scaffold for 5-HT3 receptor antagonist development, with the understanding that it provides a defined, albeit lower, baseline potency compared to tropane scaffolds [5]. This is particularly useful when a less basic or more sterically constrained core is desired to modulate physicochemical properties or off-target effects, as evidenced by its 100-fold lower DAT affinity compared to tropanes [6].

Analytical Reference Standard for Impurity Profiling

Use CAS 76272-41-8 as a certified reference standard for the development and validation of analytical methods to quantify the exo-isomer impurity in endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (Granisetron Impurity E) bulk samples. The validated HPLC method ensures accurate determination (99-102% recovery) for quality control in pharmaceutical manufacturing [1].

Technical Documentation Hub

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